molecular formula C20H19N3O3 B5185047 N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide

N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide

Cat. No. B5185047
M. Wt: 349.4 g/mol
InChI Key: GUDGIYZYBUYYKY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, also known as DMHPH, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, it has been shown to have antioxidant and antimicrobial properties. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also some limitations to its use in lab experiments. N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, which could provide insights into its potential applications in medicinal chemistry. Finally, further studies are needed to assess the safety and toxicity of N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide, which will be important for its potential use in human clinical trials.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-2-naphthoic acid, followed by the reaction with hydrazine hydrate. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(3,4-dimethylphenyl)-2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(3-hydroxynaphthalene-2-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-7-8-16(9-13(12)2)21-20(26)23-22-19(25)17-10-14-5-3-4-6-15(14)11-18(17)24/h3-11,24H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGIYZYBUYYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinecarboxamide

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